Bomedemstat
説明
Bomedemstat, also known as IMG-7289 or MRK3543, is an investigational drug under development by Imago BioSciences for the treatment of myeloproliferative neoplasms including essential thrombocythemia, polycythemia vera, and myelofibrosis . It was invented by Hugh Young Rienhoff, Jr, Michael Clare, Amy Tapper, and John McCall in 2014 .
Molecular Structure Analysis
Bomedemstat has a molecular formula of C28H34FN7O2 and a molar mass of 519.625 g·mol −1 . Its IUPAC name is N - [ (2 S )-5- [ [ (1 R ,2 S )-2- (4-fluorophenyl)cyclopropyl]amino]-1- (4-methylpiperazin-1-yl)-1-oxopentan-2-yl]-4- (triazol-1-yl)benzamide .Chemical Reactions Analysis
Bomedemstat can increase H3K4 and H3K9 methylation, and then alter gene expression . It shows anti-cancer activities, inhibits cancer cell proliferation, and induces apoptosis .Physical And Chemical Properties Analysis
Bomedemstat is an orally available small molecule . More detailed physical and chemical properties are not publicly available due to proprietary reasons.科学的研究の応用
Treatment of Advanced Myelofibrosis : A Phase 2 study of Bomedemstat (LSD1 inhibitor Img-7289) showed promising results in treating advanced myelofibrosis, a type of bone marrow cancer. It was found to be effective in reducing spleen volume, alleviating symptoms, and improving anemia, with an acceptable tolerability profile (Gill et al., 2021).
Small Cell Lung Cancer Treatment : Bomedemstat has been found to sensitize small cell lung cancer to immune checkpoint blockade and T cell killing. This suggests its potential use in enhancing the effectiveness of cancer immunotherapy (Hiatt et al., 2022).
Essential Thrombocythemia Treatment : Another Phase 2 study focused on the treatment of essential thrombocythemia (ET), a rare chronic blood cancer. Bomedemstat showed effectiveness in reducing platelet counts and symptoms in patients resistant or intolerant to standard treatments (Palandri et al., 2021).
将来の方向性
Bomedemstat is currently being evaluated in several clinical trials. Merck announced the initiation of pivotal Phase 3 trials for Bomedemstat . It is being evaluated for the treatment of certain patients with essential thrombocythemia . The results of these trials will determine the future directions of Bomedemstat.
特性
IUPAC Name |
N-[(2S)-5-[[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]amino]-1-(4-methylpiperazin-1-yl)-1-oxopentan-2-yl]-4-(triazol-1-yl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34FN7O2/c1-34-15-17-35(18-16-34)28(38)25(3-2-12-30-26-19-24(26)20-4-8-22(29)9-5-20)32-27(37)21-6-10-23(11-7-21)36-14-13-31-33-36/h4-11,13-14,24-26,30H,2-3,12,15-19H2,1H3,(H,32,37)/t24-,25-,26+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKBMHGOHXOHTD-KKUQBAQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C(CCCNC2CC2C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)N5C=CN=N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C(=O)[C@H](CCCN[C@@H]2C[C@H]2C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)N5C=CN=N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34FN7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bomedemstat | |
CAS RN |
1990504-34-1 | |
Record name | Bomedemstat [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1990504341 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | IMG-7289 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15126 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bomedemstat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17234 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BOMEDEMSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2T4ALDEAT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。